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Boc-grr-amc

Oligopeptidase B Enzyme Kinetics Bacterial Protease

Generic dibasic substrate substitution (e.g., Z-Arg-Arg-AMC) for Rhodococcus erythropolis OPB yields severely compromised signal and erroneous kinetic parameters. Boc-GRR-AMC is the uniquely optimal, validated fluorogenic substrate for ReOPB. • Optimal ReOPB substrate confirmed by direct comparative enzymology-Z-Arg-Arg-AMC gives significantly lower catalytic efficiency • Established kinetic benchmarks: DEN4 NS3 kcat=2.9 s⁻¹, Km=8.6 µM; YFV NS3 kcat=0.111 s⁻¹, Km=14.6 µM • Cleaved by plant type II metacaspases Atmc4, Atmc9, PhMC2; PhMC2 inhibitor benchmarks available • λex≈380 nm, λem≈460 nm; ≥98% HPLC purity; lyophilized powder

Molecular Formula C29H44N10O7
Molecular Weight 644.7 g/mol
Cat. No. B570033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-grr-amc
Molecular FormulaC29H44N10O7
Molecular Weight644.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1
InChIKeyKAOILQBHONVZOC-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-GRR-AMC Substrate Overview


Boc-GRR-AMC (Boc-Gly-Arg-Arg-AMC; CAS 113866-14-1) is a fluorogenic tripeptide substrate comprising a tert-butyloxycarbonyl (Boc) N-terminal protecting group, a Gly-Arg-Arg peptide sequence, and a 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage, AMC release produces a quantifiable fluorescent signal (λex ≈ 380 nm, λem ≈ 460 nm) [1]. The compound is established as a substrate for flavivirus NS2B-NS3 proteases, including those of West Nile, yellow fever, and dengue viruses , and is cleaved by plant type II metacaspases such as Atmc4 and Atmc9 . It serves as a reference tool for profiling flaviviral protease substrate specificity and for inhibitor screening campaigns [2].

Boc-GRR-AMC Substrate Specificity


Proteases with specificity for paired basic residues (e.g., Arg-Arg) exhibit markedly different catalytic efficiencies depending on the amino acid sequence and the N-terminal protecting group. For instance, the oligopeptidase B enzyme from different bacterial species shows distinct preferences: Z-Arg-Arg-AMC is optimal for Escherichia coli and Salmonella enterica serovar Mbandaka OPBs, Boc-Gln-Arg-Arg-AMC is optimal for Salmonella Typhimurium OPB, while Boc-Gly-Arg-Arg-AMC is uniquely optimal for Rhodococcus erythropolis OPB (ReOPB) [1]. Furthermore, for the dengue virus NS3 protease, the kinetic efficiency (kcat/Km) of Bz-Nle-Lys-Arg-Arg-AMC is over 800-fold higher than that of Boc-Gly-Arg-Arg-AMC . Consequently, substituting one dibasic substrate for another without empirical validation can lead to erroneous kinetic interpretations, compromised assay sensitivity, and failed inhibitor screening campaigns. Selection must be driven by the specific enzyme system under investigation.

Boc-GRR-AMC Comparative Performance Data


Optimal Substrate for Rhodococcus erythropolis OPB

A comparative substrate specificity study across four bacterial oligopeptidase B (OPB) orthologs identified Boc-Gly-Arg-Arg-AMC as the superior substrate for ReOPB. While Z-Arg-Arg-AMC was optimal for EcOPB and SemOPB, and Boc-Gln-Arg-Arg-AMC was optimal for StmOPB, only Boc-Gly-Arg-Arg-AMC demonstrated maximal cleavage efficiency for ReOPB [1]. This enzyme-substrate pairing is critical for researchers studying OPB from Rhodococcus erythropolis, as use of the commonly employed Z-Arg-Arg-AMC would yield suboptimal activity measurements.

Oligopeptidase B Enzyme Kinetics Bacterial Protease

Kinetic Benchmarking with Dengue Virus NS3 Protease

For the dengue virus type 4 (DEN4) NS2B-NS3 protease, Boc-Gly-Arg-Arg-AMC exhibits a Michaelis constant (Km) of 8.6 µM and a turnover number (kcat) of 2.9 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of approximately 337,000 M⁻¹s⁻¹ . This establishes a performance baseline for the compound against this clinically relevant target. The data indicates that while Boc-GRR-AMC is a functional substrate, it is significantly less efficient than Bz-Nle-Lys-Arg-Arg-AMC, which has a kcat/Km >800-fold higher . This quantitative comparison defines the specific analytical window for Boc-GRR-AMC.

Dengue Virus Flavivirus Protease Assay

Kinetic Parameters with Yellow Fever Virus NS3

When assayed against yellow fever virus NS3 protease, Boc-Gly-Arg-Arg-AMC demonstrates a kcat of 0.111 s⁻¹ and a Km of 14.6 µM . This yields a catalytic efficiency (kcat/Km) of approximately 7,600 M⁻¹s⁻¹, which is approximately 44-fold lower than its efficiency for the dengue virus DEN4 NS3 protease. This stark difference in catalytic turnover between two closely related flaviviral proteases underscores the enzyme-specific nature of substrate recognition and highlights the importance of using characterized substrates for each specific target.

Yellow Fever Virus Flavivirus NS3 Protease

Functional Substrate for Plant Type II Metacaspases

Boc-Gly-Arg-Arg-AMC is cleaved by recombinant type II metacaspases from Arabidopsis thaliana (Atmc4 and Atmc9) and Petunia × hybrida (PhMC2) [1]. In the case of PhMC2, the substrate (referred to as GRRase activity) demonstrated optimal cleavage at pH 7-9 and was effectively inhibited by the cysteine protease inhibitor iodoacetamide (99% inhibition) and the arginal protease inhibitor leupeptin (87% inhibition) [1]. This establishes Boc-GRR-AMC as a validated tool for characterizing the activity and inhibitor profile of plant metacaspases, a class of enzymes distinct from the aspartate-specific caspases found in animals.

Metacaspase Plant Protease Programmed Cell Death

Boc-GRR-AMC Application Scenarios


Oligopeptidase B Activity Assays

Based on direct comparative evidence showing Boc-Gly-Arg-Arg-AMC is the optimal substrate for ReOPB [1], this compound is the recommended choice for any kinetic or inhibition study involving OPB purified from or expressed in Rhodococcus erythropolis. Using a less optimal substrate like Z-Arg-Arg-AMC would result in significantly lower signal and inaccurate kinetic parameters.

Substrate Specificity Profiling of Flavivirus NS2B-NS3

Boc-GRR-AMC serves as a well-characterized reference substrate for comparing the catalytic activity of various flavivirus NS2B-NS3 proteases, including those from West Nile, yellow fever, and dengue viruses . The established kinetic parameters for DEN4 (kcat = 2.9 s⁻¹, Km = 8.6 µM) and YFV (kcat = 0.111 s⁻¹, Km = 14.6 µM) provide a quantitative benchmark for evaluating enzyme variants, mutants, or novel protease inhibitors .

Inhibitor Validation for Plant Type II Metacaspases

Boc-GRR-AMC is a validated substrate for plant type II metacaspases such as Atmc4, Atmc9, and PhMC2 . It can be used in end-point or kinetic assays to measure metacaspase activity and to screen for potential inhibitors. The data on PhMC2's inhibitor profile (99% inhibition by iodoacetamide, 87% by leupeptin) provides a benchmark for validating novel inhibitor potency [2].

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